molecular formula C10H12N2S B064943 1-Methyl-5-phenyl-2-imidazolidinethione CAS No. 186424-02-2

1-Methyl-5-phenyl-2-imidazolidinethione

Cat. No. B064943
M. Wt: 192.28 g/mol
InChI Key: ZFOUTMOBRSLFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-phenyl-2-imidazolidinethione (MPIT) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It is a member of the imidazolidinethione family, which has been extensively studied for its biological activities. MPIT has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 1-Methyl-5-phenyl-2-imidazolidinethione is not fully understood, but it is thought to act through multiple pathways. 1-Methyl-5-phenyl-2-imidazolidinethione has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to a reduction in cellular damage. It has also been found to modulate the expression of genes involved in cell survival and death pathways.

Biochemical And Physiological Effects

1-Methyl-5-phenyl-2-imidazolidinethione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, leading to a reduction in cellular damage. 1-Methyl-5-phenyl-2-imidazolidinethione has also been found to protect against neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases. Additionally, 1-Methyl-5-phenyl-2-imidazolidinethione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages And Limitations For Lab Experiments

1-Methyl-5-phenyl-2-imidazolidinethione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity, making it a safe compound to use in experiments. However, one limitation of 1-Methyl-5-phenyl-2-imidazolidinethione is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-Methyl-5-phenyl-2-imidazolidinethione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Further studies are needed to investigate the mechanism of action of 1-Methyl-5-phenyl-2-imidazolidinethione and its effects on neuronal function. Another area of interest is its potential use in the treatment of diabetes. Studies are needed to investigate the effects of 1-Methyl-5-phenyl-2-imidazolidinethione on glucose metabolism and insulin sensitivity. Additionally, the development of new synthesis methods for 1-Methyl-5-phenyl-2-imidazolidinethione may lead to the discovery of more potent analogs with improved therapeutic properties.

Synthesis Methods

1-Methyl-5-phenyl-2-imidazolidinethione can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with phenyl isothiocyanate, followed by the addition of hydrogen sulfide. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized and yields high purity and yield of 1-Methyl-5-phenyl-2-imidazolidinethione.

Scientific Research Applications

1-Methyl-5-phenyl-2-imidazolidinethione has been extensively studied for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. 1-Methyl-5-phenyl-2-imidazolidinethione has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

CAS RN

186424-02-2

Product Name

1-Methyl-5-phenyl-2-imidazolidinethione

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

1-methyl-5-phenylimidazolidine-2-thione

InChI

InChI=1S/C10H12N2S/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,13)

InChI Key

ZFOUTMOBRSLFAR-UHFFFAOYSA-N

SMILES

CN1C(CNC1=S)C2=CC=CC=C2

Canonical SMILES

CN1C(CNC1=S)C2=CC=CC=C2

synonyms

1-Methyl-5-phenyl-2-imidazolidinethione

Origin of Product

United States

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